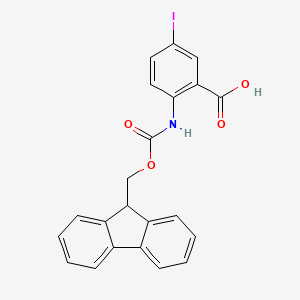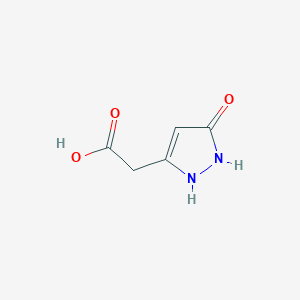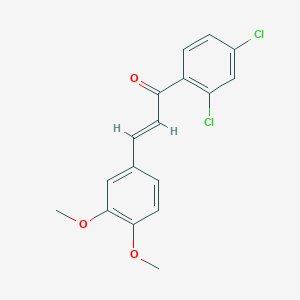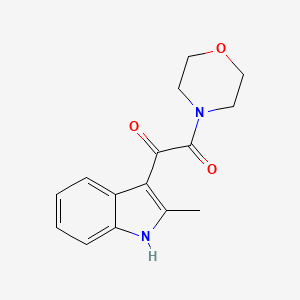
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Descripción general
Descripción
(1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid is a chemical compound characterized by its cyclohexane ring structure with a cyclopropylcarbamoyl group attached at the 4-position and a carboxylic acid group at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Cyclopropylcarbamoyl Group Introduction: The cyclopropylcarbamoyl group can be introduced through a reaction with cyclopropyl isocyanate.
Carboxylation: The carboxylic acid group is introduced via oxidation of the corresponding alcohol or reduction of the corresponding nitrile.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The cyclopropylcarbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminium hydride (LiAlH4) and borane (BH3).
Substitution: Common reagents include alkyl halides and amines.
Major Products Formed:
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Substituted cyclopropylcarbamoyl derivatives.
Aplicaciones Científicas De Investigación
(1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, bind to receptors, or interfere with signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclopropylcarboxylic Acid: Similar structure but lacks the carbamoyl group.
Cyclohexanecarboxylic Acid: Similar backbone but different functional groups.
Cyclopropylamine: Similar cyclopropyl group but different functionalization.
Uniqueness: (1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its combination of cyclopropylcarbamoyl and carboxylic acid groups, which provides distinct chemical properties and reactivity compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.
Propiedades
IUPAC Name |
4-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBYRFWDPOGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)
![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)
![4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile](/img/structure/B3167796.png)





![3-[3-(Propan-2-yl)phenyl]benzoic acid](/img/structure/B3167845.png)
![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)
